Barbacarpan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

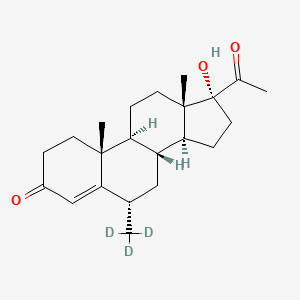

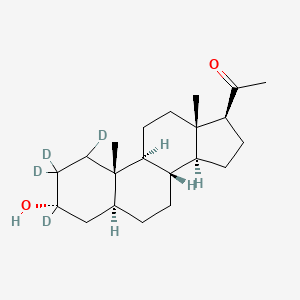

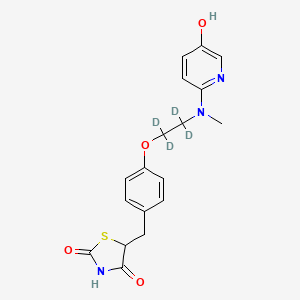

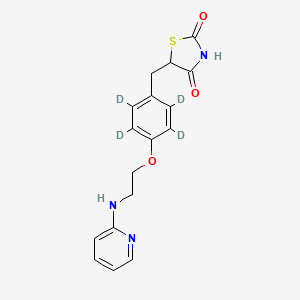

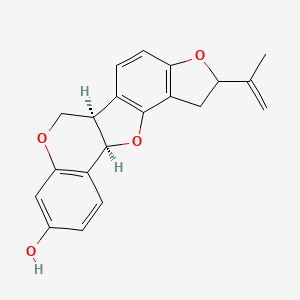

Barbacarpan, also known as this compound, is a naturally occurring organic compound belonging to the class of pterocarpans. It is a yellow crystalline powder with a distinct aromatic odor. This compound is primarily derived from the plant Crotalaria barbata and is known for its various biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties .

Applications De Recherche Scientifique

Barbacarpan has a wide range of scientific research applications:

Chemistry: this compound is used as a reference compound in various chemical studies due to its well-defined structure and properties.

Biology: It is studied for its biological activities, including its role as an antioxidant, antibacterial, and anti-inflammatory agent.

Medicine: this compound is investigated for its potential anticancer properties and its ability to inhibit the growth of cancer cells.

Safety and Hazards

When handling Barbacarpan, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

Mécanisme D'action

Target of Action

Barbacarpan is a natural product isolated from the plant Crotalaria barbata The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

These interactions can be complex and multifaceted, involving multiple targets and pathways .

Biochemical Pathways

These can include pathways related to cell signaling, metabolism, and gene expression, among others .

Pharmacokinetics

ADME properties play a crucial role in determining a compound’s bioavailability, efficacy, and safety profile

Result of Action

Natural compounds like this compound often exert a wide range of effects at the molecular and cellular levels, influencing various cellular processes and potentially leading to therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and its interactions with its targets . .

Méthodes De Préparation

Barbacarpan is typically isolated from the chloroform-soluble fraction of an alcoholic extract of the dried aerial parts of Crotalaria barbata . The extraction process involves the following steps:

Solvent Extraction: The dried plant material is subjected to solvent extraction using chloroform or other suitable solvents.

Fractionation: The chloroform extract is then fractionated to isolate the desired compound.

Purification: The isolated compound is purified using techniques such as crystallization, filtration, and drying.

Analyse Des Réactions Chimiques

Barbacarpan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic positions. Halogenation and nitration are common substitution reactions.

Hydrolysis: Hydrolysis of this compound can yield various hydroxy derivatives.

Comparaison Avec Des Composés Similaires

Barbacarpan is unique among pterocarpans due to its specific structure and biological activities. Similar compounds include:

Pterocarpan: A class of compounds with similar structural features but different biological activities.

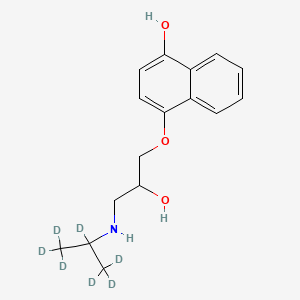

Medicarpin: Another pterocarpan with notable antifungal and anticancer properties.

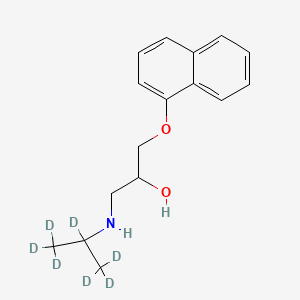

Homopterocarpin: Known for its ability to induce apoptosis in cancer cells.

This compound stands out due to its distinct aromatic odor and its wide range of biological activities, making it a valuable compound for scientific research and industrial applications.

Propriétés

IUPAC Name |

(1R,12R)-7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-10(2)17-8-14-16(23-17)6-5-12-15-9-22-18-7-11(21)3-4-13(18)20(15)24-19(12)14/h3-7,15,17,20-21H,1,8-9H2,2H3/t15-,17?,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIZRSMIUOYJNY-NUSPTKLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.